(Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride
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Overview
Description
(Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a synthetic organic compound. It is characterized by its unique structure, which includes a morpholinothiazole ring and an aniline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves the following steps:
Formation of the Morpholinothiazole Ring: This step involves the reaction of appropriate thioamide and morpholine derivatives under specific conditions to form the morpholinothiazole ring.
Coupling with Aniline Derivative: The morpholinothiazole intermediate is then coupled with a 2,6-dimethylaniline derivative under conditions that favor the formation of the (Z)-isomer.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety.
Reduction: Reduction reactions may target the thiazole ring or the aniline group.
Substitution: Various substitution reactions can occur, especially on the aromatic ring and the morpholine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Activity: Investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Industry: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline Derivatives: Compounds with similar aniline structures.
Morpholinothiazole Derivatives: Compounds with similar thiazole rings.
Uniqueness
The unique combination of the morpholinothiazole ring and the aniline moiety in (Z)-2,6-dimethyl-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride distinguishes it from other compounds. This unique structure may confer specific properties that are advantageous in various applications.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS.ClH/c1-12-5-4-6-13(2)15(12)17-16-19(14(3)11-21-16)18-7-9-20-10-8-18;/h4-6,11H,7-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPAZWLUFZRWRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=CS2)C)N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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